4-Hydroxy-4-phenylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

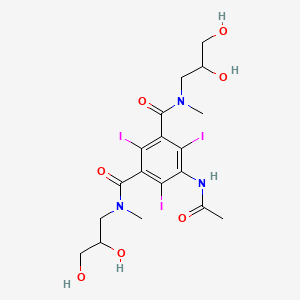

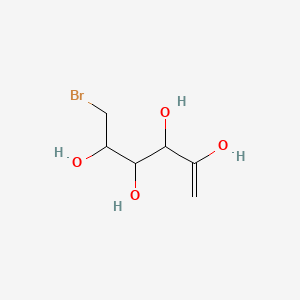

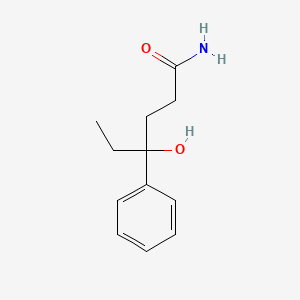

4-Hydroxy-4-phenylhexanamide is a phenyl alcohol amide compound that has garnered attention for its potential anticonvulsant properties. Structurally distinct from known anticonvulsants, it has shown promising results in protecting against epileptogenesis and seizures in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenylhexanamide typically involves the reaction of 4-phenylbutan-2-one with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the amide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-phenylhexanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in THF or NaBH4 in ethanol.

Major Products Formed

Oxidation: Formation of 4-oxo-4-phenylhexanamide.

Reduction: Formation of 4-amino-4-phenylhexane.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-phenylhexanamide has been studied extensively for its anticonvulsant properties. It has shown efficacy in protecting against seizures induced by various agents, including maximal electroshock, pentylenetetrazol, and bicuculline

Chemistry: As a precursor for synthesizing other pharmacologically active compounds.

Biology: Studying its effects on neuronal activity and epileptogenesis.

Medicine: Developing new anticonvulsant drugs with lower developmental toxicity compared to existing medications.

Industry: Potential use in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The anticonvulsant effects of 4-Hydroxy-4-phenylhexanamide are believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAB receptors. By enhancing GABAergic inhibition, it helps to stabilize neuronal activity and prevent the spread of seizure activity. Additionally, it may modulate ion channels and neurotransmitter release, contributing to its overall anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-4-phenylbutanamide: Similar structure but shorter carbon chain.

4-Hydroxy-4-phenylpentanamide: Similar structure but different carbon chain length.

4-Hydroxy-4-phenylheptanamide: Similar structure but longer carbon chain.

Uniqueness

4-Hydroxy-4-phenylhexanamide stands out due to its specific carbon chain length, which may influence its pharmacokinetic and pharmacodynamic properties. Its unique structure allows for distinct interactions with molecular targets, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Eigenschaften

CAS-Nummer |

67880-30-2 |

|---|---|

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

4-hydroxy-4-phenylhexanamide |

InChI |

InChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14) |

InChI-Schlüssel |

BBCCWJBOCIVAJN-UHFFFAOYSA-N |

SMILES |

CCC(CCC(=O)N)(C1=CC=CC=C1)O |

Kanonische SMILES |

CCC(CCC(=O)N)(C1=CC=CC=C1)O |

Key on ui other cas no. |

76425-98-4 |

Synonyme |

4-HPHM 4-hydroxy,4-phenylcaproamide 4-hydroxy-4-phenylcaproamide 4-hydroxy-4-phenylhexanamide gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide HEPB HPhCA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.